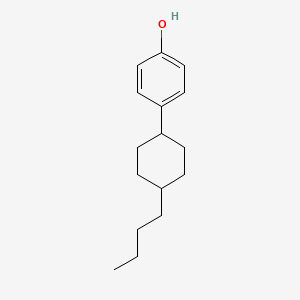

4-(trans-4-Butylcyclohexyl)phenol

Vue d'ensemble

Description

4-(trans-4-Butylcyclohexyl)phenol is an organic compound with the chemical formula C16H24O and a molecular weight of 232.37 g/mol . It is a white to almost white crystalline powder . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mécanisme D'action

Target of Action

Phenols, in general, are known to interact with a wide range of micro-organisms including some fungi and viruses .

Mode of Action

The specific mode of action of 4-(trans-4-Butylcyclohexyl)phenol is not well-documented. Phenols, as a class of compounds, are known to be potent proteolytic agents. They dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenols produce a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Result of Action

It is known that phenols have antiseptic and disinfectant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dust can affect the compound’s action . Moreover, the compound should be stored at room temperature for optimal stability .

Méthodes De Préparation

The preparation of 4-(trans-4-Butylcyclohexyl)phenol primarily involves the substitution reaction of aromatic compounds . One common method includes the hydrogenation of 4-tert-butylphenol in the presence of a catalyst supported on a carrier under superatmospheric pressure of hydrogen and at an elevated temperature . Another method involves the stereoselective reduction of 4-tert-butylcyclohexanone with ruthenium-aminophosphine complexes in the presence of hydrogen gas and base .

Analyse Des Réactions Chimiques

4-(trans-4-Butylcyclohexyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: It undergoes nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, ruthenium-aminophosphine complexes, and various oxidizing agents . The major products formed from these reactions include cyclohexanol derivatives and quinones .

Applications De Recherche Scientifique

4-(trans-4-Butylcyclohexyl)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of liquid crystals.

Biology: It is studied for its potential biological activities and interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Comparaison Avec Des Composés Similaires

4-(trans-4-Butylcyclohexyl)phenol can be compared with other similar compounds such as:

4-tert-Butylphenol: Similar in structure but lacks the cyclohexyl group.

4-tert-Butylcyclohexanol: Similar in structure but has a hydroxyl group instead of a phenol group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties .

Activité Biologique

4-(trans-4-Butylcyclohexyl)phenol, a compound with significant industrial applications, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, potential therapeutic uses, and toxicity profiles.

This compound (CAS No. 88581-00-4) is a phenolic compound characterized by a butylcyclohexyl group attached to a phenolic ring. Its structural formula can be represented as follows:

This compound is primarily used in the synthesis of various polymers and as an additive in different formulations.

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress in cells.

- Cytotoxic Effects : At elevated concentrations, it can induce cytotoxicity in certain cell lines, particularly melanocytes. For instance, studies have demonstrated that exposure to this compound can significantly reduce cell viability in immortalized melanocyte cell lines .

Case Studies and Research Findings

- Cell Viability Studies : In one study, the viability of human melanocytes was assessed after exposure to varying concentrations of this compound. Results indicated that at a concentration of 250 μM, cell viability decreased significantly (59.1% for PIG1 and 37.5% for PIG3V cell lines), while primary fibroblast cultures showed reduced sensitivity .

- Receptor Expression Modulation : The compound has been observed to upregulate the expression of various receptors involved in apoptosis pathways, including TRAIL receptors and TNF receptors. This suggests a potential role in sensitizing cells to immune-mediated cytotoxicity .

- Autoimmune Response Induction : Preliminary data suggest that the stress induced by this compound may lead to an autoimmune response against melanocytes, mediated by dendritic cells (DCs). This could have implications for understanding skin disorders related to melanocyte function .

Toxicological Profile

The toxicological effects of this compound are essential for evaluating its safety in industrial applications:

- Acute Toxicity : Studies indicate that high concentrations can lead to significant cytotoxic effects on melanocytes and fibroblasts.

- Chronic Exposure Risks : Long-term exposure may increase the risk of developing skin-related autoimmune conditions due to its effects on cellular stress responses.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(4-butylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14,17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXVTMAQPHVBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88581-00-4 | |

| Record name | Phenol, 4-(trans-4-butylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.